1,2-Dimethylpiperidine-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

1,2-Dimethylpiperidine-4-carboxylic acid (CAS 1483600-35-6) is a chiral piperidine derivative bearing methyl substituents at the 1- and 2-positions and a carboxylic acid group at the 4-position. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, the compound possesses two stereogenic centers (C2 and C4) and a computed XLogP3-AA of -1.6, which distinguishes it from both its unsubstituted parent and regioisomeric analogs in terms of lipophilicity and hydrogen-bonding capacity.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13269222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpiperidine-4-carboxylic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C)C(=O)O
InChIInChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)
InChIKeyKNRGPNUMYGQKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylpiperidine-4-carboxylic acid: Physicochemical Identity and Procurement Baseline


1,2-Dimethylpiperidine-4-carboxylic acid (CAS 1483600-35-6) is a chiral piperidine derivative bearing methyl substituents at the 1- and 2-positions and a carboxylic acid group at the 4-position [1]. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, the compound possesses two stereogenic centers (C2 and C4) and a computed XLogP3-AA of -1.6, which distinguishes it from both its unsubstituted parent and regioisomeric analogs in terms of lipophilicity and hydrogen-bonding capacity [1][2]. It is commercially available as a research chemical with a minimum purity specification of 95% .

Why 1,2-Dimethylpiperidine-4-carboxylic acid Cannot Be Replaced by Generic Piperidine Carboxylic Acids


Piperidine carboxylic acids are widely used as synthetic intermediates, but the precise positioning of methyl substituents on the piperidine ring critically alters lipophilicity, steric environment, and hydrogen-bonding capability [1][2]. For example, the regioisomer 1,2-dimethylpiperidine-3-carboxylic acid exhibits a computed LogP of +0.73, whereas the 4-carboxylic acid target compound has an XLogP3-AA of -1.6—a difference exceeding two log units that would dramatically affect partitioning behavior in biological assays or synthetic extraction protocols [1]. Similarly, the 1,4-dimethyl analog shows a LogP of -1.89 and a distinct pKa profile . Such differences mean that substituting one dimethylpiperidine carboxylic acid for another without re-optimization of reaction conditions or biological assay parameters can lead to irreproducible results.

Quantitative Differentiation Evidence for 1,2-Dimethylpiperidine-4-carboxylic acid Versus Closest Analogs


Lipophilicity Shift: 1,2-Dimethylpiperidine-4-carboxylic acid vs. 3-Carboxylic Acid Regioisomer

The target compound 1,2-dimethylpiperidine-4-carboxylic acid exhibits a computed XLogP3-AA of -1.6, which is substantially lower than the LogP of +0.73 reported for its 3-carboxylic acid regioisomer [1]. This difference of approximately 2.33 log units translates to a greater than 200-fold difference in octanol-water partition coefficient, indicating that the target compound is markedly more hydrophilic. For medicinal chemistry campaigns requiring central nervous system (CNS) penetration, where LogP values typically between 1 and 4 are favored, the 3-carboxylic acid analog could be more CNS-permeable, whereas the 4-carboxylic acid target compound would exhibit superior aqueous solubility and lower membrane permeability.

Lipophilicity Drug Design Physicochemical Profiling

Stereochemical Complexity: Two Chiral Centers Differentiate 1,2-Dimethylpiperidine-4-carboxylic acid from Mono-Substituted Analogs

1,2-Dimethylpiperidine-4-carboxylic acid possesses two stereogenic centers at C2 and C4, enabling four potential stereoisomers [1]. In contrast, 1-methylpiperidine-4-carboxylic acid (CAS 71235-92-2) and 2-methylpiperidine-4-carboxylic acid each contain only one stereogenic center [2]. The additional chiral center in the target compound provides a richer stereochemical space for lead optimization, as diastereomeric pairs can exhibit divergent binding affinities and pharmacokinetic profiles. This stereochemical complexity is not available from singly-substituted piperidine-4-carboxylic acids, making the target compound a superior scaffold when enantioselective or diastereoselective interactions are required.

Chirality Asymmetric Synthesis Stereochemical Diversity

pKa Modulation: Carboxylic Acid Position Alters Ionization State at Physiological pH

The predicted pKa of 1,2-dimethylpiperidine-4-carboxylic acid is estimated to be approximately 3.8–4.2 for the carboxylic acid group, based on the experimental pKa of the structurally related 1,4-dimethylpiperidine-4-carboxylic acid (pKa = 3.81 ± 0.20) . In comparison, the regioisomeric 1,2-dimethylpiperidine-3-carboxylic acid (nipecotic acid analog) is expected to have a slightly different pKa due to the altered electronic environment of the carboxylic acid at the 3-position versus the 4-position. The piperidine nitrogen pKa is estimated at approximately 9.5–10.5 for the conjugate acid form, conferring a zwitterionic character at physiological pH that differs from non-carboxylic acid piperidine derivatives . This pH-dependent ionization profile makes the 4-carboxylic acid compound predominantly negatively charged at physiological pH, whereas 1,2-dimethylpiperidine (without the carboxylic acid) remains predominantly positively charged.

pKa Ionization Drug-Like Properties

Commercial Purity and Storage: Procurement-Quality Benchmarking Against Unsubstituted Piperidine-4-carboxylic acid

The commercially available 1,2-dimethylpiperidine-4-carboxylic acid (racemic mixture) is supplied with a minimum purity specification of 95% as per vendor technical datasheet . In comparison, piperidine-4-carboxylic acid (isonipecotic acid, CAS 498-94-2) is commonly available at ≥98% purity, while its 1-methyl analog is typically offered at 97–98% purity [1]. The 95% purity specification of the target compound reflects the added synthetic complexity introduced by the two methyl substituents and the associated stereochemical control challenges. Users requiring a dimethyl-substituted piperidine-4-carboxylic acid scaffold must accept this modest purity decrement relative to simpler analogs unless custom synthesis with chiral resolution is pursued.

Purity Specification Procurement Quality Control

Optimal Application Scenarios for 1,2-Dimethylpiperidine-4-carboxylic acid Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Hydrophilic Piperidine Scaffolds

The XLogP3-AA of -1.6 makes 1,2-dimethylpiperidine-4-carboxylic acid a more hydrophilic alternative to the 3-carboxylic acid regioisomer (LogP +0.73) [1]. This property is advantageous for designing peripherally restricted drug candidates that must avoid CNS penetration, or for improving aqueous solubility of lead compounds in early-stage medicinal chemistry programs. The carboxylic acid group provides a synthetic handle for amide coupling or esterification, while the two methyl groups contribute steric bulk that can modulate off-target interactions.

Asymmetric Synthesis: Chiral Building Block for Diastereoselective Transformations

With two stereogenic centers, the compound offers a stereochemically richer scaffold than 1-methylpiperidine-4-carboxylic acid (one stereocenter) [1]. When sourced as enantiomerically pure (2S,4S) or (2R,4R) stereoisomers, the compound can serve as a chiral auxiliary or enantioselective building block for synthesizing diastereomerically pure pharmaceutical intermediates, particularly in programs where both the piperidine ring conformation and the absolute configuration influence target binding.

Bioconjugation Chemistry: pH-Responsive Linker or Payload Carrier

The predicted zwitterionic character of 1,2-dimethylpiperidine-4-carboxylic acid at physiological pH (carboxylate anion, protonated piperidine nitrogen) confers pH-dependent solubility and charge properties [1]. This makes it a candidate for designing pH-responsive linkers in antibody-drug conjugates (ADCs) or PROTACs, where the ionization state switch between endosomal (pH ~5–6) and systemic (pH 7.4) compartments can be exploited for controlled payload release.

Fragment-Based Drug Discovery (FBDD): Privileged Piperidine Fragment Library

The dimethyl substitution pattern on the piperidine-4-carboxylic acid core introduces conformational constraints not present in unsubstituted piperidine-4-carboxylic acid. This makes the compound a valuable addition to fragment libraries aimed at probing hydrophobic pockets that can accommodate methyl groups [1]. The two methyl groups can occupy small lipophilic sub-pockets while the carboxylic acid engages in hydrogen-bonding or salt-bridge interactions with basic residues such as arginine or lysine.

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